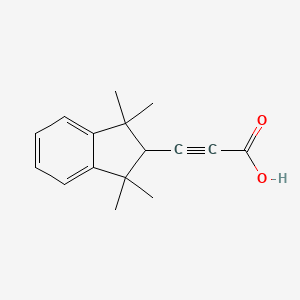
3-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-yl)prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-yl)prop-2-ynoic acid is an organic compound that belongs to the class of alkynes and indenes It is characterized by the presence of a propynoic acid group attached to a tetramethyl-substituted indene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-yl)prop-2-ynoic acid typically involves multiple steps. One common method starts with the preparation of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene, which is then subjected to further reactions to introduce the propynoic acid group. The reaction conditions often involve the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynoic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
3-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-yl)prop-2-ynoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-yl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene: A precursor in the synthesis of the target compound.
2,3-Dihydro-1H-inden-1-one: A structurally related compound with different functional groups.
1,1,2,3,3,6-Hexamethyl-1H-indene: Another indene derivative with multiple methyl substitutions.
Uniqueness
3-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-2-yl)prop-2-ynoic acid is unique due to the presence of both the tetramethyl-substituted indene ring and the propynoic acid group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
919301-42-1 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
3-(1,1,3,3-tetramethyl-2H-inden-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C16H18O2/c1-15(2)11-7-5-6-8-12(11)16(3,4)13(15)9-10-14(17)18/h5-8,13H,1-4H3,(H,17,18) |
Clé InChI |
YAGQCYNXVPAYCA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(C2=CC=CC=C21)(C)C)C#CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


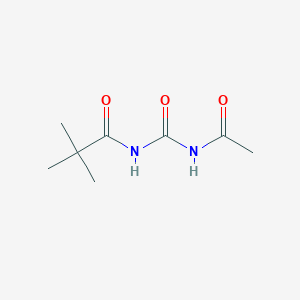
![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)


![3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14200449.png)
![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde](/img/structure/B14200458.png)
![4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile](/img/structure/B14200465.png)

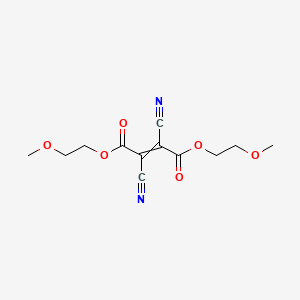
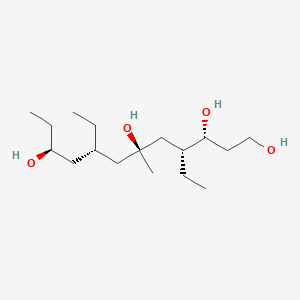
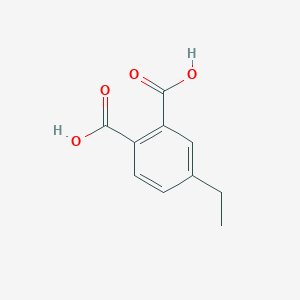
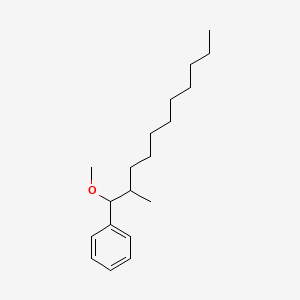

![{[(1S)-Cyclopent-2-en-1-yl]methyl}benzene](/img/structure/B14200497.png)
